ethyl-dUTP

Beschreibung

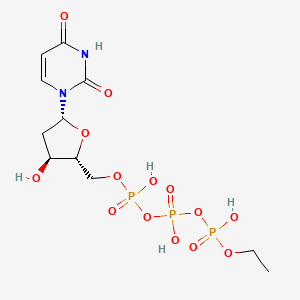

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H19N2O14P3 |

|---|---|

Molekulargewicht |

496.19 g/mol |

IUPAC-Name |

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C11H19N2O14P3/c1-2-23-28(17,18)26-30(21,22)27-29(19,20)24-6-8-7(14)5-10(25-8)13-4-3-9(15)12-11(13)16/h3-4,7-8,10,14H,2,5-6H2,1H3,(H,17,18)(H,19,20)(H,21,22)(H,12,15,16)/t7-,8+,10+/m0/s1 |

InChI-Schlüssel |

HSZWVJYQEOARCE-QXFUBDJGSA-N |

Isomerische SMILES |

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O |

Kanonische SMILES |

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O |

Herkunft des Produkts |

United States |

molecular structure of 5-ethyl-2'-deoxyuridine 5'-triphosphate

An In-depth Technical Guide to the Molecular Structure of 5-Ethyl-2'-deoxyuridine 5'-triphosphate (EtdUTP)

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the molecular architecture, physicochemical properties, and biological significance of 5-ethyl-2'-deoxyuridine 5'-triphosphate (EtdUTP). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with functional insights into its role as a critical nucleotide analog.

Foundational Chemistry and Molecular Architecture

5-Ethyl-2'-deoxyuridine 5'-triphosphate is a synthetic analog of the natural deoxythymidine triphosphate (dTTP). Its structure is strategically modified to serve as a probe in molecular biology and as an active agent in virology. The introduction of an ethyl group at the fifth position of the pyrimidine ring is a key alteration that dictates its unique biological interactions.

Nomenclature and Chemical Identifiers

To ensure clarity in scientific communication, the molecule is identified by several systematic and common names:

-

IUPAC Name : [[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate[1]

-

Common Synonyms : 5-EtdUTP, 5-ethyl-2'-deoxyuridine triphosphate[1]

-

CAS Number : 64406-41-3[1]

Core Structural Components

The EtdUTP molecule is a composite of three distinct chemical moieties, each contributing to its overall function. The precise arrangement of these components is fundamental to its ability to mimic dTTP and interact with enzymatic machinery.

-

The Pyrimidine Base (5-Ethyluracil) : At its core is a uracil ring, a pyrimidine nucleobase. The defining feature is the substitution of the methyl group found in thymine with an ethyl group (-CH₂CH₃) at the C5 position. This modification is subtle yet significant, altering the steric and electronic profile of the base, which influences its interaction with the active site of DNA polymerases.

-

The Deoxyribose Sugar (2'-deoxyribose) : The base is attached to a five-carbon pentose sugar, specifically 2'-deoxyribose, via an N-glycosidic bond. The absence of a hydroxyl group at the 2' position is the hallmark of a deoxyribonucleotide, designating it as a building block for DNA, not RNA.

-

The Triphosphate Chain : A linear chain of three phosphate groups (α, β, and γ) is esterified to the 5' carbon of the deoxyribose sugar. The phosphoanhydride bonds linking these phosphate groups are high-energy bonds. The cleavage of the pyrophosphate (β and γ phosphates) during DNA synthesis provides the energy required for incorporating the nucleotide into a growing DNA strand.

Figure 1. 2D chemical structure of 5-ethyl-2'-deoxyuridine 5'-triphosphate. Source: PubChem CID 188305.[1]

Physicochemical and Biological Properties

The physical and chemical characteristics of EtdUTP govern its stability, solubility, and ultimately, its biological activity. These properties are essential for designing experiments and formulating potential therapeutic agents.

Summary of Physicochemical Data

The following table summarizes the key computed physicochemical properties of EtdUTP.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉N₂O₁₄P₃ | [1][2] |

| Molar Mass | 496.19 g/mol | [1][2] |

| Exact Mass | 496.00491428 Da | [1] |

| IUPAC Condensed | P-P-P-e5Ura-dRibf | [1] |

| Chemical Class | Pyrimidine Nucleosides | [1] |

Biological Function and Mechanism of Action

EtdUTP's primary biological significance lies in its role as a substrate analog for DNA polymerases. The nucleoside form, 5-ethyl-2'-deoxyuridine (EDU), is cell-permeable. Once inside the cell, it is sequentially phosphorylated by cellular kinases to its active triphosphate form, EtdUTP.

The mechanism proceeds as follows:

-

Cellular Uptake and Activation : EDU enters the cell and is converted to EtdUTP.

-

Competition with dTTP : EtdUTP competes with the endogenous dTTP for the active site of DNA polymerases.

-

Incorporation into DNA : DNA polymerases, particularly viral polymerases, can recognize EtdUTP and incorporate its monophosphate form (EtdUMP) into the nascent DNA strand opposite an adenine base.

This incorporation is the basis for its utility. For instance, the nucleoside EDU has been investigated as an antiherpesvirus agent.[3] The viral DNA polymerase incorporates EtdUTP into the viral genome, which can disrupt further replication. Notably, EtdUTP has been shown to be a good substrate for human placental DNA polymerase α and the reverse transcriptases of HIV and avian myeloblastosis virus, highlighting its broad interaction with DNA-synthesizing enzymes.[4]

Synthesis and Analytical Characterization

The production of high-purity EtdUTP is a multi-step process that requires precise chemical control and rigorous analytical validation. Understanding this process is crucial for ensuring the reliability of experimental results.

Conceptual Synthetic Workflow

The synthesis of EtdUTP begins with the corresponding nucleoside, 5-ethyl-2'-deoxyuridine (EDU). The process involves sequential phosphorylation at the 5'-hydroxyl group of the deoxyribose sugar.

Caption: Conceptual workflow for the synthesis of EtdUTP from its nucleoside precursor.

Experimental Protocol: Analytical Validation

To ensure the identity, purity, and concentration of a synthesized batch of EtdUTP, a multi-modal analytical approach is required. This self-validating system confirms that the correct molecule has been produced to the required specification.

Objective : To confirm the structural integrity and purity of a synthesized lot of EtdUTP.

Methodologies :

-

High-Performance Liquid Chromatography (HPLC)

-

Principle : Separates EtdUTP from precursors (EDU, EtdUMP, EtdUDP) and other impurities based on polarity.

-

Protocol :

-

Prepare a 1 mM solution of the sample in an appropriate aqueous buffer (e.g., 25 mM Tris-HCl, pH 7.5).

-

Inject 10 µL onto a reverse-phase C18 column.

-

Elute with a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.

-

Monitor absorbance at the λmax of the pyrimidine ring (approx. 288 nm).[5]

-

Purity Assessment : Purity is determined by integrating the area of the EtdUTP peak relative to the total area of all peaks. A purity of ≥98% is typically required for biological assays.[5]

-

-

-

Mass Spectrometry (MS)

-

Principle : Measures the mass-to-charge ratio (m/z) of the molecule, providing an exact mass that confirms its elemental composition.

-

Protocol :

-

Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a mass spectrometer.

-

Operate in negative ion mode to detect the negatively charged triphosphate.

-

Validation : Compare the observed exact mass with the theoretical exact mass of C₁₁H₁₉N₂O₁₄P₃ (496.0049 Da).[1] A match within 5 ppm provides high confidence in the molecular identity.

-

-

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle : Provides information about the chemical environment of the phosphorus atoms, confirming the presence and integrity of the triphosphate chain.

-

Protocol :

-

Dissolve the sample in D₂O.

-

Acquire the ³¹P NMR spectrum.

-

Validation : The spectrum should show three distinct signals corresponding to the α, β, and γ phosphates, with characteristic chemical shifts and coupling patterns (a doublet for α, a triplet for β, and a doublet for γ).

-

-

Caption: A typical quality control workflow for validating synthesized EtdUTP.

References

-

5-Ethyl-2'-deoxyuridine-5'-triphosphate. ChemBK. [Link]

-

5-Ethyl-2'-deoxyuridine triphosphate. PubChem, National Center for Biotechnology Information. [Link]

- Mikhailov, S. N., et al. (1998). 4'-Thio-5-Ethyl-2'-Deoxyuridine5'-Triphosphate (TEDUTP): Synthesis and Substrate Properties in DNA-Synthesizing Systems. Nucleosides and Nucleotides, 17(9-11), 1847-1854.

-

5-Ethynyl-2'-deoxyuridine. Wikipedia. [Link]

- Herdewijn, P., et al. (1985). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 28(5), 550-555.

-

5-Ethynyl-2'-deoxyuridine (5-EdU), DNA synthesis monitoring (Cell proliferation). Jena Bioscience. [Link]

-

5-Ethynyl-2'-deoxyuridine (5-EdU), Cancer and Proliferation Marker Nucleosides. Jena Bioscience. [Link]

Sources

- 1. 5-Ethyl-2'-deoxyuridine triphosphate | C11H19N2O14P3 | CID 188305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Ethynyl-2'-deoxyuridine (5-EdU), Cancer and Proliferation Marker Nucleosides - Jena Bioscience [jenabioscience.com]

difference between 5-ethyl-dUTP and natural dTTP

Technical Guide: Comparative Analysis of 5-Ethyl-dUTP vs. Natural dTTP

Executive Summary

This guide provides a high-resolution technical analysis of 5-ethyl-2'-deoxyuridine-5'-triphosphate (5-Et-dUTP) compared to its natural analog, deoxythymidine triphosphate (dTTP) . While both molecules are pyrimidine nucleotides capable of Watson-Crick base pairing with Adenine, the substitution of the C5-methyl group (in dTTP) with a C5-ethyl group (in 5-Et-dUTP) introduces critical physicochemical and enzymatic divergences.

Key Takeaway: The difference is not merely structural but functional.[1] The ethyl group acts as a "steric probe" in the DNA major groove and serves as the active metabolite mechanism for antiviral drugs like Edoxudine . This guide details the structural impact, polymerase kinetics, and validated protocols for experimental utilization.

Structural & Chemical Divergence

The fundamental difference lies at the C5 position of the pyrimidine ring. In natural DNA, Thymine is distinguished from Uracil by a methyl group (–CH₃).[1][2][3] 5-Et-dUTP replaces this with an ethyl group (–CH₂CH₃).

Steric Implications in the Major Groove

The C5 substituent of a pyrimidine projects directly into the major groove of the DNA helix.

-

dTTP (Methyl): The methyl group is the "identity tag" for DNA, allowing DNA-binding proteins (transcription factors, repair enzymes) to distinguish DNA from RNA (which contains Uracil). It provides a hydrophobic patch that stabilizes the helix via base stacking.

-

5-Et-dUTP (Ethyl): The ethyl group is bulkier. While it retains the hydrophobic character necessary for base stacking, its increased volume (van der Waals radius) tests the steric tolerance of DNA polymerases and DNA-binding proteins.

Table 1: Physicochemical Comparison

| Feature | Natural dTTP | 5-Ethyl-dUTP |

| C5 Substituent | Methyl (–CH₃) | Ethyl (–CH₂CH₃) |

| Base Pairing | Adenine (Watson-Crick) | Adenine (Watson-Crick) |

| Major Groove Profile | Standard Hydrophobic Patch | Extended Hydrophobic Protrusion |

| Helix Stability ( | Baseline | Slightly Increased (due to hydrophobicity) or Neutral* |

| Primary Application | Natural Replication | Antiviral (Edoxudine), Steric Probing |

*Note: The ethyl group generally stabilizes the duplex via hydrophobic effects unless specific steric clashes occur with adjacent bases.

Enzymatic Incorporation & Kinetics

As a Senior Scientist, I must emphasize that "incorporation" is not binary. It is a kinetic competition defined by

The "Selectivity Filter" Mechanism

5-Et-dUTP is the active triphosphate form of the antiviral prodrug Edoxudine . Its utility relies on a specific kinetic bottleneck:

-

Viral Kinases: Herpes Simplex Virus (HSV) Thymine Kinase (TK) phosphorylates 5-ethyl-dU to its monophosphate form much more efficiently than host cellular kinases do.

-

Polymerase Discrimination: Once converted to the triphosphate (5-Et-dUTP), it competes with dTTP. Viral DNA polymerases often have a "looser" active site, accepting 5-Et-dUTP more readily than high-fidelity host polymerases (Pol

,

Kinetic Parameters

-

(Michaelis Constant): 5-Et-dUTP typically shows a higher

- : The rate of incorporation is often slower. However, Family A polymerases (like Taq) are generally more tolerant of C5 modifications than Family B polymerases.

Visualizing the Mechanism: The following diagram illustrates the pathway from prodrug to genomic incorporation, highlighting the selectivity filter.

Caption: Figure 1. The Selectivity Filter. Viral Thymidine Kinase (TK) preferentially activates the nucleoside, leading to high local concentrations of 5-Et-dUTP that viral polymerases inadvertently incorporate.

Validated Experimental Protocol: Primer Extension Assay

To empirically determine the incorporation efficiency of 5-Et-dUTP versus dTTP in your specific system, do not rely on standard PCR cycling. Use a Single-Nucleotide Incorporation Assay (Standing Start).

Protocol Design Principles

-

Causality: We limit the reaction to a single incorporation event to measure kinetics without the confounding variable of processivity.

-

Self-Validation: The use of a radiolabeled or fluorescent primer allows direct visualization of the "n+1" shift.

Step-by-Step Methodology

-

Template Preparation:

-

Anneal a 5'-fluorescently labeled primer (20-mer) to a template (40-mer).

-

Crucial: The first base of the template overhang must be Adenine (to template the incoming dTTP/5-Et-dUTP).

-

-

Reaction Mix Assembly (20 µL):

-

Buffer: 1x Polymerase Buffer (Ensure Mg²⁺ is at 2.0 mM; C5-modified dNTPs often require slightly higher Mg²⁺ to facilitate phosphodiester bond formation).

-

Enzyme: 1 U DNA Polymerase (e.g., Taq or Klenow exo-).

-

Substrate:

-

Control A: 100 µM Natural dTTP.

-

Experiment B: 100 µM 5-Et-dUTP.

-

Negative Control: No dNTP (checks for contamination).

-

-

-

Kinetic Time-Course:

-

Incubate at optimal enzyme temperature (e.g., 72°C for Taq, 37°C for Klenow).

-

Stop points: Quench aliquots at 30s, 1 min, 5 min, and 20 min using 95% Formamide/EDTA loading dye.

-

-

Analysis:

-

Run on a 15% Denaturing PAGE (Urea) gel.

-

Success Metric: Observe the shift from "n" (primer) to "n+1".

-

Quantification: If 5-Et-dUTP shows a band at "n+1" but not "n+2" (assuming the next template base is not A), it confirms termination/incorporation fidelity.

-

Applications in Drug Development & Research

Antiviral Therapeutics (Edoxudine)

5-Et-dUTP is the active form of Edoxudine (5-ethyl-2'-deoxyuridine). Unlike "chain terminators" (e.g., Acyclovir) which lack a 3'-OH group and instantly stop DNA synthesis, 5-Et-dUTP possesses a 3'-OH.

-

Mechanism: It is incorporated into the DNA.[4][5][6][7] The ethyl group in the major groove may disrupt the binding of viral proteins required for gene expression or replication fidelity, or simply slow down the polymerase to the point of replication failure [1].

SELEX and Aptamer Modification

In aptamer selection (SELEX), 5-Et-dUTP is used to increase the chemical diversity of the library. The ethyl group adds hydrophobicity, potentially allowing the aptamer to form tighter hydrophobic contacts with target proteins that natural DNA cannot achieve.

References

-

Mechanism of Antiviral Activity of 5-Ethyl-2'-Deoxyuridine. Source: Taylor & Francis Online. URL:[Link]

-

Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses. Source: PubMed / National Institutes of Health. URL:[Link]

-

Non-Covalent Interactions between dUTP C5-Substituents and DNA Polymerase. Source: Int. J. Mol. Sci. (via NCBI). URL:[Link]

-

Structure and Function of dUTP in DNA Synthesis. Source: Baseclick. URL:[Link]

Sources

- 1. Thymine vs. Uracil: A Molecular Showdown - Oreate AI Blog [oreateai.com]

- 2. quora.com [quora.com]

- 3. Molecular structure differences between Uracil and thymine_Chemicalbook [chemicalbook.com]

- 4. Interaction of DNA polymerase and nucleotide analog triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Edoxudin | C11H16N2O5 | CID 66377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DNA Polymerases as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Next Frontier in Aptamer Engineering: C5-Modified Pyrimidines in SELEX

This guide serves as a technical blueprint for implementing C5-modified pyrimidines in SELEX (Systematic Evolution of Ligands by Exponential Enrichment). It addresses the "Protein Problem"—the inherent difficulty of generating high-affinity ligands for hydrophobic protein epitopes using standard, hydrophilic nucleic acids.

Executive Summary

Standard DNA/RNA aptamers are polyanionic and hydrophilic, limiting their ability to bind the hydrophobic pockets often found on protein targets. By introducing hydrophobic or functional moieties at the C5 position of pyrimidines (typically deoxyuridine, dU), researchers can expand the chemical diversity of nucleic acid libraries. These "protein-like" side chains allow for the generation of SOMamers (Slow Off-rate Modified Aptamers) with sub-nanomolar affinities and dissociation half-lives (

This guide details the chemistry, enzymatic requirements, and experimental workflows necessary to execute a Modified SELEX campaign.

The Chemical Basis: Why the C5 Position?

The C5 position of pyrimidines (uracil/cytosine) is the optimal site for modification for two structural reasons:

-

Major Groove Projection: Substituents at C5 project into the major groove of the DNA helix. This minimizes steric interference with Watson-Crick base pairing, preserving the secondary structure formation essential for aptamer folding.

-

Polymerase Tolerance: Unlike modifications at the sugar (2') or phosphate backbone, C5 modifications are often better tolerated by specific high-fidelity polymerases, provided the linker arm is rigid enough to prevent the functional group from collapsing into the active site.

Common C5-Modifications

| Modification Code | Chemical Name | Property | Primary Application |

| BndU | 5-(N-benzylcarboxyamide)-dU | Hydrophobic | General protein binding; mimics Phenylalanine. |

| NapdU | 5-(N-naphthylcarboxyamide)-dU | Super-Hydrophobic | Deep hydrophobic pockets; mimics Tryptophan. |

| TrpdU | 5-(N-tryptaminocarboxyamide)-dU | Indole-based | Stacking interactions; mimics Tryptophan. |

| EdU | 5-ethynyl-dU | Alkyne handle | Click-SELEX (Post-selection functionalization). |

The Enzymatic Engine: Polymerase Compatibility

The failure of standard Taq polymerase in Modified SELEX is a common bottleneck. Taq (Family A) has a "tight" active site that sterically rejects bulky C5 groups.

Success relies on Family B Polymerases.

-

KOD (Thermococcus kodakaraensis): The gold standard. Its active site is wider, and specific variants (e.g., KOD XL, KOD Dash) exhibit high processivity with modified dNTPs.

-

PWO (Pyrococcus woesei): Another deep-vent polymerase capable of incorporating C5-mods.

-

Deep Vent (exo-): Often used but requires careful optimization of

levels.

Expert Insight: When using bulky modifications like NapdU, the efficiency of PCR drops significantly. You must increase the number of cycles or perform "step-down" PCR protocols. Always verify incorporation efficiency by PAGE analysis before starting the SELEX cycle.

Visualization: Polymerase Selection Logic

Caption: Decision matrix for selecting polymerases based on C5-modification steric bulk. Family B polymerases are the requisite standard.

Experimental Workflow: Modified SELEX Protocol

This protocol assumes the use of BndU (Benzyl-dU) as the modified nucleotide.[1]

Phase A: Library Construction

Do not rely on standard solid-phase synthesis for the full random region if the modification is bulky, as coupling efficiency drops.

-

Synthesize Template: Order the random library as a standard DNA template (A, C, G, T).

-

Primer Extension: Convert the standard ssDNA library to dsDNA using KOD XL polymerase and a dNTP mix where dTTP is completely replaced by BndUTP .

-

Purification: Gel-purify the full-length product to ensure no truncated sequences enter Round 1.

Phase B: The Selection Cycle

Step 1: Incubation

-

Buffer: 40 mM HEPES (pH 7.5), 120 mM NaCl, 5 mM KCl, 5 mM

, 0.01% Tween-20. -

Condition: Incubate 1 nmol of BndU-modified library with 50 pmol Target Protein (20:1 ratio) for 30 mins at 37°C.

-

Note: For SOMamers, introduce a "competitor" (e.g., dextran sulfate) in later rounds to drive off-rate selection.

Step 2: Partitioning

-

Use His-tag/Ni-NTA magnetic beads or Biotin/Streptavidin beads to capture protein-DNA complexes.

-

Wash: Wash 3x with buffer.[2] In later rounds (R5+), increase wash stringency (high salt or urea) to select for high affinity.

Step 3: Elution

-

Elute bound DNA with 20 mM NaOH or by heating at 95°C for 5 mins. Neutralize immediately.

Step 4: Amplification (The Critical Step)

-

Reagents: KOD XL Polymerase, 2 mM

, 200 µM dATP/dCTP/dGTP, 200 µM BndUTP . -

Cycling:

-

94°C for 2 min

-

[94°C 15s -> 55°C 30s -> 68°C 30s] x N cycles.

-

-

Pilot PCR: Always run a pilot PCR (4, 6, 8, 10, 12 cycles) on a small aliquot to determine the optimal cycle number (

) that prevents over-amplification and byproduct formation.

Step 5: Single-Strand Generation

-

Use Lambda Exonuclease digestion (requires 5'-phosphorylated reverse primer) or Streptavidin-bead separation (requires biotinylated reverse primer) to isolate the sense strand containing the modifications.

Visualization: The Modified SELEX Cycle

Caption: Iterative SELEX cycle emphasizing the requirement for C5-modified dNTPs during the PCR amplification stage.

Alternative Strategy: Click-SELEX

If the desired modification is too bulky even for KOD polymerase, Click-SELEX is the solution.

-

Library: Use C5-ethynyl-dU (EdU) .[3][4] The ethynyl group is small and well-tolerated by polymerases.

-

Selection: Perform SELEX with the EdU-containing library.[3]

-

Functionalization: After the PCR step and ssDNA generation, perform a Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach the bulky azide-modified functional group (e.g., an azide-sugar or azide-drug).

-

Binding: The now-bulky library is incubated with the target.

-

Recovery: The backbone is amplified (reverting to the small EdU form), and the cycle repeats.

Pros: Allows virtually unlimited chemical diversity. Cons: The modification is not present during PCR, so the "evolution" relies on the post-PCR click efficiency.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low PCR Yield | Steric hindrance of polymerase. | Switch to KOD XL or Deep Vent. Increase extension time to 1 min/kb. |

| Smear on Gel | Over-amplification / byproduct formation. | Reduce cycle number. Use "Emulsion PCR" to isolate templates in droplets. |

| No Enrichment | Target is not retaining the library. | Increase target concentration in early rounds. Ensure C5-mod is actually incorporating (Mass Spec check). |

| Precipitation | Hydrophobic library aggregating. | Add 0.05% Tween-20 or BSA to the buffer. Reduce library concentration. |

References

-

Gold, L., et al. (2010). Aptamers and the RNA World, Past and Present. PLOS ONE.[3] Available at: [Link]

-

Davies, D. R., et al. (2012).[5] Unique Motifs and Hydrophobic Interactions Shape the Binding of Modified DNA Ligands to Protein Targets.[1] PNAS. Available at: [Link]

-

Rohloff, J. C., et al. (2014). Nucleic Acid Ligands With Protein-like Side Chains: Modified Aptamers and Their Use as Diagnostic and Therapeutic Agents.[4][5][6] Molecular Therapy Nucleic Acids.[7] Available at: [Link]

-

Tolle, F., et al. (2015). Click-SELEX: From Library Design to the Selection of Clickable Aptamers. Methods in Molecular Biology.[3] Available at: [Link]

-

Jena Bioscience. Nucleotides for SELEX/Aptamer Modification. Technical Guide. Available at: [Link]

Sources

- 1. Chemical Modification of Aptamers for Increased Binding Affinity in Diagnostic Applications: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of C5 protein with RNA aptamers selected by SELEX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of nucleobase-modified aptamers by click-SELEX | Springer Nature Experiments [experiments.springernature.com]

- 4. Dependence of click-SELEX performance on the nature and average number of modified nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: High-Fidelity Enzymatic Synthesis of 5-Ethyl-dUTP Modified DNA

Topic: Optimal DNA Polymerase for 5-Ethyl-dUTP Incorporation Content Type: Application Note & Protocol Guide Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary

The incorporation of 5-ethyl-2'-deoxyuridine-5'-triphosphate (5-Et-dUTP) into DNA libraries is a critical step in the development of hydrophobic aptamers (SELEX) and hyper-modified genetic polymers. Unlike bulky modifications (e.g., C5-benzyl or C5-indolyl), the 5-ethyl group is a minor steric perturbation; however, it sufficiently mimics Thymine to bypass the "uracil-sensing" checkpoints of archaeal polymerases while providing unique hydrophobic properties.

Core Recommendation: The optimal enzyme for high-density incorporation (100% substitution of dTTP) is KOD DNA Polymerase (specifically KOD Dash or KOD exo(-)) . While Taq polymerase can incorporate 5-Et-dUTP, it lacks the processivity and fidelity required for library amplification. Conversely, standard Pfu often stalls due to stringent active-site geometry. KOD variants offer the ideal balance of a solvent-accessible major groove channel and high processivity.

Mechanistic Insight: The Polymerase Checkpoint

To select the correct enzyme, one must understand the two distinct structural "checkpoints" that 5-Et-dUTP must pass.

-

The Steric Gate (Sugar Selectivity): Prevents rNTP incorporation. 5-Et-dUTP passes this easily as it is a deoxyribonucleotide.

-

The C5-Substituent Channel (Major Groove Interaction):

-

Family A (e.g., Taq): The active site is tighter around the C5 position. While 5-ethyl is small enough to fit, processivity drops during long extensions.

-

Family B (e.g., KOD, Pfu): These enzymes possess a specialized "uracil-binding pocket" designed to stall synthesis upon encountering dU (deaminated cytosine).

-

The Critical Distinction: The uracil-binding pocket detects the absence of a methyl group at C5. Since 5-Et-dUTP possesses an ethyl group (structurally larger than the methyl of Thymine), it evades the uracil-stalling mechanism . It is recognized as a Thymine analog, not Uracil.

-

Visualization: Mechanism of Incorporation

The following diagram illustrates the decision logic of the KOD polymerase when encountering 5-Et-dUTP.

Caption: Decision tree for KOD polymerase processing 5-Et-dUTP. The ethyl group allows the nucleotide to bypass the uracil checkpoint effectively.

Enzyme Selection Matrix

The following table synthesizes performance data for 5-Et-dUTP incorporation.

| Feature | KOD Dash / KOD exo(-) | Taq Polymerase | Pfu (Wild Type) | Deep Vent |

| Family | Family B (Archaeal) | Family A (Bacterial) | Family B (Archaeal) | Family B (Archaeal) |

| 5-Et-dUTP Efficiency | High (Recommended) | Moderate | Low | Moderate |

| Fidelity | High | Low | High | High |

| Uracil Stalling | Bypassed (Ethyl mimics Methyl) | N/A (No read-ahead) | High Sensitivity | Moderate |

| Processivity | >1000 nt | <100 nt (with mods) | Low | Moderate |

| Primary Application | Library Amplification / SELEX | Labeling / Short probes | N/A | GC-rich templates |

Why KOD Dash? KOD Dash is a blend of KOD (wild type) and KOD exo(-).[1] This formulation provides the robustness required to extend through hydrophobic modifications while maintaining sufficient proofreading activity to prevent mutation accumulation during SELEX rounds.

Protocol: PCR Amplification with 100% 5-Et-dUTP

This protocol is designed for the amplification of a random DNA library (e.g., for SELEX) where dTTP is completely replaced by 5-Et-dUTP.

Reagents Required[2][3][4]

-

Enzyme: KOD Dash DNA Polymerase (Toyobo/Merck) or KOD Hot Start.

-

Buffer: 10x KOD Buffer (contains MgSO4).

-

dNTPs:

-

dATP, dGTP, dCTP (2 mM each).

-

5-Et-dUTP (2 mM stock). Note: Ensure high purity (>98%) to prevent chain termination by impurities.

-

-

Template: dsDNA library or ssDNA pool.

-

Primers: Forward and Reverse (10 µM).

Step-by-Step Workflow

1. Reaction Setup (50 µL Volume)

Assemble the reaction on ice to prevent non-specific priming.

| Component | Volume | Final Concentration |

| Nuclease-Free Water | to 50 µL | N/A |

| 10x KOD Buffer | 5 µL | 1x |

| dATP (2 mM) | 5 µL | 0.2 mM |

| dGTP (2 mM) | 5 µL | 0.2 mM |

| dCTP (2 mM) | 5 µL | 0.2 mM |

| 5-Et-dUTP (2 mM) | 5 µL | 0.2 mM |

| dTTP | 0 µL | 0 mM |

| MgSO4 (25 mM)* | 1-2 µL | 1.5 - 2.5 mM (Total) |

| Primer Fwd (10 µM) | 1.5 µL | 0.3 µM |

| Primer Rev (10 µM) | 1.5 µL | 0.3 µM |

| Template DNA | Variable | < 10 ng |

| KOD Polymerase (1 U/µL) | 1 µL | 1 Unit |

Critical Note on Mg2+: Modified nucleotides often require slightly higher Mg2+ concentrations than natural dNTPs to facilitate phosphodiester bond formation. If yield is low, titrate MgSO4 up to 2.5 mM.

2. Thermal Cycling Parameters

KOD is a fast polymerase, but modified nucleotides require slower extension times to allow for conformational adjustments in the active site.

-

Initial Denaturation: 94°C for 2 min

-

Cycling (15–25 cycles):

-

Denaturation: 94°C for 15 sec

-

Annealing: [Tm - 5°C] for 30 sec

-

Extension: 68°C for 1 min/kb (Minimum 30 sec for short libraries)

-

-

Final Extension: 68°C for 5 min

-

Hold: 4°C

Modification: For unmodified DNA, KOD extension is usually 10-20 sec/kb. For 5-Et-dUTP, we deliberately extend this to 1 min/kb to ensure full-length product synthesis.

3. Purification & Validation

-

Purification: Use a standard silica spin column (e.g., QIAquick) or SPRI beads (Ampure XP). 5-ethyl-DNA behaves similarly to natural DNA on silica.

-

Validation (Gel Shift Assay):

-

Run the PCR product on a 2-3% Agarose gel or 10% TBE-PAGE.

-

Expectation: 5-Et-dUTP adds molecular weight and hydrophobicity. You may observe a slight retardation (upward shift) compared to a natural dTTP control lane. This "gel shift" confirms incorporation.

-

Workflow Visualization

Caption: Operational workflow for 5-Et-dUTP PCR, highlighting the critical gel-shift validation step.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Amplification | Steric stalling or insufficient Mg2+. | Increase MgSO4 by 0.5 mM increments. Increase extension time to 2 min/kb. |

| Smearing | Primer dimers or off-target binding due to hydrophobicity. | Increase annealing temperature. Reduce primer concentration. Add 3-5% DMSO. |

| Faint Bands | Inefficient incorporation. | Switch to KOD exo(-) mutant to eliminate proofreading degradation of the modified strand. |

| Product in Well (PAGE) | Aggregation of hydrophobic DNA. | Add 20-40% Formamide to the loading buffer. Heat samples to 95°C for 5 min before loading. |

References

-

Kuwahara, M., et al. (2006). Systematic characterization of 2'-deoxynucleoside- 5'-triphosphate analogs as substrates for DNA polymerases by polymerase chain reaction and kinetic studies on enzymatic production of modified DNA. Nucleic Acids Research, 34(19), 5383–5394. Link

- Key Finding: Establishes KOD Dash as a superior enzyme for C5-modified nucleotide incorpor

- Sakamoto, T., et al. (2008). Shape-complementary chemical modification of the DNA polymerase active site for faithful and efficient amplification of C5-modified pyrimidines. Biochemistry, 47(6), 1618–1627.

-

Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887. Link

-

Jäger, S., & Famulok, M. (2004). Generation and enzymatic amplification of high-density functionalized DNA double strands. Angewandte Chemie International Edition, 43(25), 3337-3340. Link

- Key Finding: seminal work on SELEX with modified nucleotides (C5-position) using Pwo and KOD variants.

Sources

- 1. mdpi.com [mdpi.com]

- 2. blog.sekisuidiagnostics.com [blog.sekisuidiagnostics.com]

- 3. Study on suitability of KOD DNA polymerase for enzymatic production of artificial nucleic acids using base/sugar modified nucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: 5-Ethyl-dUTP Aptamer Optimization

Topic: Reducing Non-Specific Binding (NSB) in Modified Aptamer Workflows

Executive Summary

Welcome. You are likely here because your modified aptamer (5-ethyl-dUTP) is exhibiting high background signal, binding to plasticware, or cross-reacting with non-target proteins.

While 5-ethyl-dUTP modifications at the C5 position of uracil significantly enhance nuclease resistance and binding affinity (

This guide provides a root-cause analysis and validated protocols to suppress NSB without compromising specific affinity.

Module 1: Buffer Chemistry & Blocking Agents

The First Line of Defense: Thermodynamics & Surface Passivation

The Mechanism of NSB

Unlike standard DNA, which is highly hydrophilic and polyanionic, 5-ethyl-dUTP aptamers possess a hydrophobic ethyl side chain. This allows them to undergo "hydrophobic collapse" onto polystyrene surfaces or hydrophobic pockets of off-target proteins (e.g., Albumin).

Troubleshooting Protocol: Optimization of Binding Buffer

Objective: Disrupt low-affinity hydrophobic interactions while maintaining high-affinity specific binding.

Standard Binding Buffer (Base):

-

PBS or HEPES (pH 7.4)

-

1–5 mM MgCl₂ (Critical for folding)

Additives for 5-ethyl-dUTP Aptamers: Use the following table to select the correct blocking agent. Do not use all simultaneously without testing.

| Blocking Agent | Concentration | Mechanism of Action | Best For... |

| Tween-20 | 0.01% – 0.1% | Non-ionic surfactant; coats hydrophobic surfaces. | Reducing plasticware binding (tips/plates). |

| BSA | 0.1% – 1.0% | Protein passivation; occupies non-specific sites. | General assays (ELISA/Flow Cytometry). |

| Yeast tRNA | 0.1 mg/mL | Polyanionic competitor; shields electrostatic NSB. | Reducing binding to positively charged proteins. |

| Salmon Sperm DNA | 0.1 mg/mL | High-complexity DNA competitor. | Nuclear targets or complex lysates.[1] |

| Heparin | 10 – 50 µg/mL | Highly sulfated polyanion; mimics DNA backbone. | Critical for blood/serum samples. |

Senior Scientist Note: For 5-ethyl-dUTP aptamers, Tween-20 is mandatory in wash buffers. The ethyl group's hydrophobicity requires a surfactant to break weak non-specific associations that water alone cannot disrupt.

Module 2: SELEX Protocol Optimization

Fixing the Problem at the Source

If you are still in the selection phase (SELEX), you must incorporate rigorous Negative and Counter selection steps.[2] Without these, you are enriching for "matrix binders"—aptamers that bind the beads or the plastic, rather than the target.

Workflow Visualization: The Stringent Selection Loop

The following diagram illustrates where to insert negative selection steps to purge sticky sequences.

Caption: Workflow for removing matrix-binders. Note that the Negative Selection step precedes target incubation to deplete non-specific sequences early.[3]

Step-by-Step Protocol: Negative Selection

Context: Perform this every round starting from Round 2 or 3.

-

Prepare Matrix: Aliquot the same amount of magnetic beads (or resin) used for the positive selection. Do not coat with target protein. Block the beads with BSA/tRNA as usual.

-

Incubation: Add your refolded 5-ethyl-dUTP library to the "naked" matrix.

-

Conditions: Incubate for 30 minutes at room temperature (same buffer as positive selection).

-

Separation: Apply magnet/centrifuge.

-

Collection (Critical): Collect the supernatant . The aptamers floating in the liquid are the ones that did not stick to the beads.

-

Proceed: Use this supernatant immediately for the Positive Selection (Target incubation).

Module 3: Assay Troubleshooting (Post-SELEX)

Diagnosing High Background in Flow Cytometry & ELONA

Scenario: Your aptamer works in buffer but shows high background in serum or on cells.

The "Polyanionic Shield" Strategy

In complex biological fluids, positively charged proteins (like histones or platelet factor 4) attract the negatively charged DNA backbone.

-

Solution: Add Dextran Sulfate or Heparin to your binding buffer.

-

Why it works: These are inexpensive, highly charged polyanions. They act as "decoys," soaking up the non-specific electrostatic binders so your aptamer is free to bind its specific target via its unique 3D structure.

Competitor Titration Protocol

-

Prepare Binding Buffer with increasing concentrations of Heparin: 0, 10, 50, 100, 200 µg/mL.

-

Incubate Aptamer (e.g., 100 nM) with Target cells/beads in these buffers.

-

Measure Fluorescence (MFI).

-

Result Analysis:

-

Specific Signal: Should remain stable or decrease slightly.[4]

-

Non-Specific Background: Should drop precipitously as Heparin increases.

-

Optimal Point: The concentration where background is minimal, but specific signal retains >80% intensity.

-

Frequently Asked Questions (FAQ)

Q1: Can I use standard Taq polymerase for 5-ethyl-dUTP aptamers? A: No. Standard Taq cannot efficiently incorporate modified nucleotides like 5-ethyl-dUTP. You must use a compatible polymerase, such as KOD, PWO, or a specific "aptamer-grade" mutant polymerase designed for modified SELEX (e.g., Deep Vent or specific commercial variants).

Q2: My aptamer precipitates when I add it to the buffer. Why? A: This is "hydrophobic aggregation." The ethyl groups are clustering.

-

Fix 1: Ensure your stock is in water/TE, not high salt.

-

Fix 2: Heat denature (95°C, 5 min) and snap-cool on ice before adding to the high-salt binding buffer.

-

Fix 3: Add 0.01% Tween-20 to the buffer before adding the aptamer.

Q3: How does 5-ethyl-dUTP compare to SOMAmers (Benzyl-dUTP)? A: 5-ethyl is less hydrophobic than Benzyl (SOMAmers). This means 5-ethyl aptamers generally have lower NSB than SOMAmers but may have slightly lower affinity improvements. However, the protocols for blocking (using competitors) are nearly identical.

References

-

Gold, L., et al. (2010). Aptamer-based multiplexed proteomic technology for biomarker discovery. PLoS One. (Foundational paper on modified aptamers and NSB reduction).

-

Sefah, K., et al. (2010). In vitro selection with artificial expanded genetic information systems.[5] Proceedings of the National Academy of Sciences (PNAS). (Discusses modified nucleotide incorporation).

-

Ozer, A., et al. (2014). New technologies provide quantum changes in the scale, speed, and success of SELEX. Molecular Therapy - Nucleic Acids.

-

Tuerk, C., & Gold, L. (1990). Systematic evolution of ligands by exponential enrichment: RNA ligands to bacteriophage T4 DNA polymerase. Science. (The original SELEX protocol establishing the need for partitioning).

Sources

Technical Support Center: Troubleshooting Incomplete Primer Extension with C5-Modified Nucleotides

Status: Operational Ticket ID: C5-MOD-EXT-001 Assigned Specialist: Senior Application Scientist, Nucleic Acid Chemistry Division

Executive Summary

Incomplete primer extension with C5-modified pyrimidines (dUTP/dCTP functionalized at the C5 position) is a kinetic issue, not usually a thermodynamic one. The modification projects into the major groove of the DNA helix, which is generally tolerated by the double helix structure. However, the DNA polymerase active site is a sterically constrained tunnel. If the enzyme cannot accommodate the bulky group during the "fingers-closing" conformational change, catalysis stalls, leading to early termination.

This guide provides a root-cause analysis and actionable rescue protocols.

Module 1: The Engine (Polymerase Selection)

Q: I am using Taq polymerase and seeing almost no extension past the first modified base. Why?

A: Standard Taq polymerase (Family A) is structurally incompatible with most bulky C5 modifications.

-

The Mechanism: Family A polymerases have a "steric gate" residue (typically Glutamate) and a tight active site channel that clashes with groups attached to the C5 position. The enzyme physically cannot close its "fingers" domain to catalyze the phosphodiester bond.

-

The Solution: Switch to a Family B DNA Polymerase or an engineered variant. Family B enzymes (e.g., Thermococcus sp.) have a more open active site channel that allows the C5-linker to protrude out of the catalytic pocket.

Polymerase Compatibility Matrix

| Polymerase Type | Representative Enzymes | Compatibility with C5-Mods | Recommended For |

| Family A | Taq, Klenow (exo-) | Low | Small modifications only (e.g., C5-methyl, C5-propynyl). |

| Family B (Archaea) | Pwo, Tgo, Vent (exo-), Deep Vent (exo-) | High | Large fluorophores, biotin, amino-allyl linkers. |

| Engineered Family B | Therminator™ , KOD XL , KOD Dash | Superior | Successive incorporation of modified bases; high-density labeling. |

Critical Recommendation: For difficult extensions (e.g., consecutive modified bases), use Therminator™ DNA Polymerase (NEB) or KOD DNA Polymerase (Toyobo/Merck). These have been genetically altered (e.g., A485L mutation in Therminator) specifically to accept bulky acyclonucleotides and modified substrates [1, 2].

Module 2: The Environment (Reaction Chemistry)

Q: I switched to a Family B polymerase, but I still see premature termination. How do I force the reaction?

A: You likely face a kinetic barrier where the rate of incorporation (

The Manganese Rescue Protocol

Manganese ions relax the geometric specificity of the polymerase active site, effectively "loosening" the lock to fit the modified key [3].

Step-by-Step Rescue:

-

Standard Buffer: Start with your standard

buffer (usually 2mM -

Additive: Add

to a final concentration of 0.5 mM to 1.5 mM .-

Note: Do not exceed 2 mM, as this causes rapid precipitation of DNA and enzyme inactivation.

-

-

Cycling: Lower the extension temperature. If standard extension is 72°C, drop to 60°C–65°C . The modified nucleotide incorporation has a higher energy barrier; lower temps stabilize the primer-template complex.

Warning:

increases the error rate (mutagenicity) of the polymerase. If sequence fidelity is critical (e.g., for cloning), use the lowest effective concentration (0.5 mM) and limit PCR cycles.

Module 3: The Blueprint (Template & Linker Design)

Q: Does the chemical structure of the linker arm matter?

A: Yes. The "Linker Arm Effect" is a major determinant of processivity.

-

Rigid Linkers (Alkynes/Alkenes): Generally provide better stability and are accepted well by polymerases like KOD and Pwo because they hold the modification at a fixed angle, preventing it from flopping back into the active site [4].

-

Flexible Linkers (Long PEG/Alkyl chains): Can sometimes cause issues if they are too flexible, as the fluorophore/group may fold back and sterically hinder the incoming dNTP. However, for very bulky groups, a longer linker (at least 10 atoms) is necessary to ensure the bulk clears the protein channel.

Q: Can I label every single base?

A: Rarely. "High-density" labeling (e.g., replacing 100% of dTTP with C5-Fluorescein-dUTP) often fails due to cumulative steric clash and charge repulsion between neighboring modifications.

-

Guideline: Aim for a "hit rate" of 1 modification every 10–20 bases.

-

Titration: Mix modified dNTPs with natural dNTPs.

-

Start: 10% Modified / 90% Natural.

-

Scale: Increase to 50% / 50% only if extension is robust.

-

Exception:Therminator™ polymerase can often handle 100% substitution [1].

-

Module 4: Visualization & Diagnostics

Troubleshooting Decision Tree

Figure 1: Decision logic for troubleshooting stalled primer extension reactions.

Validation: How do I know it worked?

Do not rely on standard UV absorbance alone. Modified DNA has different physical properties.

-

Gel Retardation (The "Shift"):

-

Run the product on a Urea-PAGE (denaturing) gel.

-

Success Signal: The modified product should migrate slower than the natural control DNA of the same length. This "gel shift" is due to the added mass and drag of the C5 groups. If the band is at the same position as the control, incorporation failed.

-

-

Spin Column Purification:

-

Ethanol precipitation is often ineffective for removing unincorporated fluorescent dNTPs (they stick to the DNA pellet).

-

Use: Sephadex G-25 or G-50 spin columns to ensure removal of free nucleotides before downstream analysis.

-

References

-

Hoshino, H., et al. (2023). Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency. bioRxiv. Retrieved from [Link][3][4]

-

Tabor, S., & Richardson, C. C. (1989).[1] Effect of manganese ions on the incorporation of dideoxynucleotides by bacteriophage T7 DNA polymerase. PNAS.[5] Retrieved from [Link][1]

-

Kuwahara, M., et al. (2016).[3] Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

Sources

- 1. Effect of manganese ions on the incorporation of dideoxynucleotides by bacteriophage T7 DNA polymerase and Escherichia coli DNA polymerase I (Journal Article) | OSTI.GOV [osti.gov]

- 2. Manganese Ions Individually Alter the Reverse Transcription Signature of Modified Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of manganese ions on the incorporation of dideoxynucleotides by bacteriophage T7 DNA polymerase and Escherichia coli DNA polymerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Guide: Binding Affinity & Kinetics of Natural vs. Ethyl-Modified Aptamers

Executive Summary

Objective: To objectively compare the binding performance, kinetic profiles, and stability of natural (unmodified DNA/RNA) aptamers versus ethyl-modified variants. This guide specifically addresses two distinct "ethyl" modification classes critical for drug development:

-

Base-Modified (5-Ethyl-dU): Hydrophobic modifications at the C5 position of uracil, designed to enhance binding affinity (

) and slow dissociation rates ( -

Sugar-Modified (2'-O-Ethyl/cEt): Modifications at the 2'-ribose position, primarily engineered for nuclease resistance but often exhibiting distinct affinity trade-offs.

Core Insight: While natural aptamers rely heavily on electrostatic and hydrogen-bonding interactions, 5-ethyl-modified aptamers introduce hydrophobic contacts that mimic protein side chains, frequently improving affinity by 2–3 orders of magnitude (nM to pM range). Conversely, 2'-O-ethyl modifications dramatically extend serum half-life but may reduce binding affinity compared to 2'-Fluoro or natural variants due to steric hindrance.

Mechanistic Comparison

Natural Aptamers (Unmodified)

-

Binding Mechanism: Relies on shape complementarity, hydrogen bonding (Watson-Crick/Hoogsteen), and electrostatic interactions with the phosphate backbone.

-

Limitation: The chemical diversity is restricted to four hydrophilic bases (A, C, G, T/U). This limits the ability to bind hydrophobic pockets on protein targets, often resulting in faster dissociation rates (

).

5-Ethyl-Modified Aptamers (Base Modification)

-

Chemical Entity: 5-ethyl-2'-deoxyuridine (5-Et-dU) or related C5-alkyl derivatives.

-

Binding Mechanism: The ethyl group projects into the major groove, creating a "hydrophobic latch." This allows the aptamer to penetrate hydrophobic crevices on protein targets, a mechanism unavailable to natural nucleic acids.

-

Kinetic Impact: The primary driver of enhanced affinity is a decrease in

(slower off-rate), creating "SOMAmer-like" (Slow Off-rate Modified Aptamer) behavior.

2'-O-Ethyl Modified Aptamers (Sugar Modification)

-

Chemical Entity: 2'-O-ethyl (2'-OEt) or constrained ethyl (cEt).[1]

-

Structural Impact: Locks the sugar in a C3'-endo conformation (RNA-like).

-

Affinity Trade-off: While stabilizing the backbone against nucleases, the bulky ethyl group can sterically interfere with tight packing interfaces, potentially weakening binding compared to 2'-Fluoro (2'-F) or natural DNA.

Quantitative Performance Analysis

The following data summarizes comparative studies between natural and ethyl-modified variants against standard protein targets (e.g., Thrombin, VEGF, P54nrb).

Table 1: Comparative Binding Metrics

| Feature | Natural DNA Aptamer | 5-Ethyl-dU Aptamer (Base-Mod) | 2'-O-Ethyl Aptamer (Sugar-Mod) |

| Typical Affinity ( | 10 nM – 500 nM | 10 pM – 1 nM | 50 nM – >1 µM |

| Dissociation Rate ( | Fast ( | Slow ( | Moderate ( |

| Serum Half-Life ( | < 1 hour | ~2–4 hours (moderate protection) | > 24 hours |

| Chemical Diversity | Low (4 bases) | High (Hydrophobic side chains) | Low (Backbone focus) |

| Primary Utility | Initial Screening / Academic | Therapeutic / Diagnostic (High Sensitivity) | In vivo Stability / ASOs |

Critical Note: Research indicates that for certain targets (e.g., P54nrb), 2'-F modifications yield significantly higher affinity than 2'-O-ethyl (cEt) or 2'-MOE, suggesting that 2'-ethyl groups should be used judiciously for stability, not affinity enhancement [1, 2].

Visualizing the Interaction Landscape

The following diagram illustrates the structural and functional differences between natural and ethyl-modified aptamer interactions.

Figure 1: Mechanistic divergence in binding modes. 5-Ethyl-dU aptamers leverage hydrophobic contacts for tighter binding, while 2'-O-Ethyl aptamers prioritize stability, occasionally at the cost of steric fit.

Experimental Protocols

To validate these differences in your lab, use the following self-validating protocols.

Protocol: Modified SELEX for 5-Ethyl Aptamers

Purpose: To select aptamers incorporating 5-ethyl-dU that bind with high affinity. Critical Reagent: KOD Dash DNA Polymerase or Deep Vent (exo-) are required as standard Taq cannot efficiently incorporate C5-modified dNTPs [3].

-

Library Design: Synthesize a random library (N40) using standard phosphoramidites.

-

PCR Amplification (The Filter):

-

Forward Primer: 5'-Label (e.g., Fluorescein).

-

Reverse Primer: Biotinylated.

-

dNTP Mix: Replace dTTP with 5-ethyl-dUTP (or 5-ethynyl-dUTP for Click-SELEX).

-

Polymerase: Use KOD Dash (0.05 U/µL).

-

Cycle: Denature 95°C (30s) -> Anneal 55°C (30s) -> Extend 72°C (60s). Note: Extension time must be 2x standard to accommodate modified bases.

-

-

Strand Separation: Capture biotinylated strand on Streptavidin beads; elute the sense strand (containing 5-ethyl-dU) with NaOH.

-

Selection: Incubate with target protein. Wash stringently (high salt/detergent) to favor hydrophobic interactions.

-

Validation: Clone and sequence. Crucial: You must use the modified dNTP during the binding assay validation, or affinity will be lost.

Protocol: Kinetic Analysis via Surface Plasmon Resonance (SPR)

Purpose: To distinguish between

-

Chip Preparation: Immobilize Protein Target on CM5 chip (aim for low density, <1000 RU, to avoid mass transport limitations).

-

Injection Series:

-

Prepare 5-point dilution series of Natural Aptamer (0.1 nM – 100 nM).

-

Prepare 5-point dilution series of 5-Ethyl Aptamer (0.01 nM – 10 nM).

-

-

Running Buffer: HBS-EP+ buffer. Note: If using 5-ethyl-modified aptamers, ensure buffer contains 0.005% Tween-20 to prevent non-specific hydrophobic sticking.

-

Analysis: Fit curves to a 1:1 Langmuir model.

-

Success Metric: 5-Ethyl aptamer should show a visibly shallower dissociation curve (slower return to baseline) compared to Natural.

-

Recommendations for Drug Development

-

For Target Validation: Use Natural Aptamers . They are cheaper and faster to select for initial proof-of-concept.

-

For Therapeutic Leads: Transition to 5-Ethyl-dU (Base) modifications . The hydrophobic "latch" is essential for achieving the sub-nanomolar affinity required for therapeutic efficacy and mimics antibody performance.

-

For In Vivo Stability: If the lead aptamer degrades too quickly, introduce 2'-O-ethyl (Sugar) or 2'-O-methoxyethyl modifications post-selection. However, perform a "modification scan" (replace one nucleotide at a time) to ensure the bulky ethyl group does not disrupt the binding interface [4].

References

-

Maio, F. et al. (2017).[2] Comparison of 2'-F vs 2'-O-ethyl/MOE modifications in aptamer affinity. Nucleic Acid Therapeutics.[3][4][5] Link

-

Watts, J.K. & Damha, M.J. (2008). 2'-Fluoro-arabinonucleic acids (2'F-ANA) - History, properties, and new frontiers. Canadian Journal of Chemistry. Link

-

Sakamoto, T. et al. (2008). State-of-the-art chemical synthesis of aptamers for therapeutic application. Biochimie. Link

-

Gold, L. et al. (2010). Aptamers and the RNA world, past and present. Cold Spring Harbor Perspectives in Biology. Link

-

Lipi, F. et al. (2016). In vitro selection of modified DNA aptamers. Accounts of Chemical Research. Link

Sources

- 1. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 4. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

Kinetic Analysis of 5-Ethyl-dUTP Incorporation Efficiency

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical analysis of 5-ethyl-2'-deoxyuridine-5'-triphosphate (5-ethyl-dUTP) incorporation by DNA polymerases. Unlike bulky fluorophore-labeled nucleotides, 5-ethyl-dUTP represents a "near-native" modification—differing from the natural substrate thymidine (5-methyl-dUTP) by only a single methylene group (

Consequently, 5-ethyl-dUTP serves as an excellent probe for determining the steric tolerance of a polymerase's active site without the confounding variables of linker flexibility or charge disruption. This guide compares its kinetic performance against natural dTTP and other C5-alkylated alternatives, detailing the single-turnover kinetic protocols required to validate these parameters in your own laboratory.

Comparative Kinetic Analysis

The incorporation efficiency of modified nucleotides is governed by the Selectivity Index (

Quantitative Performance Matrix

The following data synthesizes specific kinetic trends observed in Family A (E. coli Pol I, Taq) and Family B (Vent, KOD) polymerases regarding C5-alkylated dUTPs.

| Substrate | Modification (C5) | Relative Rate ( | Steric Bulk ( | Polymerase Preference |

| dTTP (Natural) | Methyl ( | 100% | ~2.0 | All Families |

| 5-Ethyl-dUTP | Ethyl ( | ~73% | ~3.2 | High Tolerance (Family A & B) |

| 5-Propyl-dUTP | Propyl ( | ~70% | ~4.1 | Moderate Tolerance |

| 5-Pentyl-dUTP | Pentyl ( | ~15% | ~6.5 | Low Tolerance (Requires Family B) |

| 5-Bromo-dUTP | Bromo ( | ~95% | ~1.9 | Very High (Isosteric to Methyl) |

*Note:

Enzyme Family Compatibility

-

Family A (e.g., Taq, Klenow): These enzymes possess a tighter active site "finger" domain. While they incorporate 5-ethyl-dUTP efficiently, the rate is measurably slower than dTTP due to minor steric clashes in the major groove during the conformational closing step.

-

Family B (e.g., Vent, KOD, Pwo): These polymerases generally exhibit higher tolerance for C5-modifications. They are recommended if 5-ethyl-dUTP is being used as a scaffold for further hyper-modification, as they sustain processivity even with bulkier C5-adducts [2].

Mechanistic Insight: The Steric Checkpoint

To understand why 5-ethyl-dUTP shows a ~27% reduction in rate compared to dTTP, we must visualize the kinetic pathway. The ethyl group protrudes into the major groove of the DNA.

Diagram 1: Polymerase Kinetic Gating

This diagram illustrates the kinetic checkpoints where 5-ethyl-dUTP (C5-Et) interacts with the enzyme's "Fingers" domain.

Caption: The ethyl group at C5 interacts with the 'Fingers' subdomain during the conformational change step. While 5-ethyl-dUTP passes this check, the increased bulk compared to 5-methyl (dTTP) slows the rate of closure (

Experimental Protocol: Single-Turnover Kinetics

To accurately determine the efficiency of 5-ethyl-dUTP, you cannot rely on steady-state PCR assays, which are masked by product release rates. You must use Pre-Steady State Single-Turnover Kinetics .

The Principle

By maintaining the Enzyme concentration in excess of the DNA substrate (

-

All DNA is bound at

. -

You measure the rate of the first incorporation event only (

), uncoupled from the slow DNA dissociation step (

Workflow Diagram

Caption: Workflow for determining pre-steady state kinetic parameters. Rapid quenching is essential for capturing the fast burst phase of incorporation.

Detailed Methodology

Reagents:

-

Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA.

-

Enzyme: Klenow Fragment (exo-) or Taq Polymerase (purified).

-

Substrates: 5-ethyl-dUTP (titration series: 5 µM – 500 µM).

-

DNA: 5'-FAM-labeled Primer (20nt) annealed to Template (40nt).

Procedure:

-

Complex Assembly: Mix 200 nM Polymerase with 20 nM DNA substrate in 1x Reaction Buffer (minus

). Incubate at 37°C for 10 minutes to form the binary complex ( -

Substrate Prep: Prepare 5-ethyl-dUTP solutions at 2x concentrations containing 10 mM

. -

Rapid Quench:

-

Using a Rapid Chemical Quench Flow instrument (e.g., KinTek) or manual mixing (if rates are

), mix equal volumes of Enzyme-DNA complex and Nucleotide-Mg solution. -

Quench reactions at precise time intervals (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1, 5 seconds) using 0.5 M EDTA (pH 8.0).

-

-

Electrophoresis: Resolve products on a 15% denaturing polyacrylamide gel (7M Urea).

-

Quantification: Measure the ratio of Product / (Product + Substrate) using a phosphorimager or fluorescence scanner.

Data Analysis:

Fit the product formation over time to the single exponential equation to find the observed rate (

Plot

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Product Band | Increase [dNTP] concentration range (up to 1 mM). | |

| Biphasic Kinetics | Enzyme is not in excess. | Ensure |

| High Background | Exonuclease degradation. | Use Exo- variants (e.g., Klenow exo-, Vent exo-). |

| Rate too fast to measure | High efficiency of 5-Et-dUTP. | Lower reaction temperature to 20°C or 4°C to slow kinetics. |

References

-

Sági, J. T., Szabolcs, A., Szemző, A., & Ötvös, L. (1975). Modified polynucleotides. I. Investigation of the enzymatic polymerization of 5-alkyl-dUTP-s. Nucleic Acids Research.

-

Koukhareva, I., & Lebedev, A. (2009). Chemical Route to the Synthesis of C5-Modified Pyrimidine Nucleoside Triphosphates. Nucleosides, Nucleotides and Nucleic Acids.

-

Held, H. A., & Benner, S. A. (2002). Challenge of the polymerase: kinetics of the incorporation of 5-substituted-2'-deoxyuridine 5'-triphosphates. Nucleic Acids Research.

-

Joyce, C. M. (2010). Kinetic Analysis of DNA Polymerases. Methods in Enzymology.

-

Sakata, M. et al. (2011). Improved PCR amplification of DNA containing a C5-modified dUTP.[1][2] Nucleic Acids Symposium Series.

Sources

Technical Comparison: 5-Ethynyl-dUTP vs. 5-Bromo-dUTP Incorporation

Executive Summary

This guide provides a technical analysis of the incorporation kinetics and downstream utility of 5-Ethynyl-dUTP (EdUTP) versus the traditional 5-Bromo-dUTP (BrdUTP) . While BrdUTP serves as a near-perfect steric mimic of thymidine (

Clarification on Nomenclature:

-

5-Ethynyl-dUTP (EdUTP): The industry-standard "Click" reagent. Contains a carbon-carbon triple bond.

-

5-Ethyl-dUTP: A specific alkyl derivative. While chemically distinct, it is historically significant in kinetic studies. This guide focuses on EdUTP as the functional alternative to BrdUTP, while referencing 5-Ethyl-dUTP kinetic data where relevant for mechanistic depth.

Mechanistic Basis: The C5 Steric Gate

The primary differentiator between these nucleotides is the modification at the C5 position of the uracil base. DNA polymerases (Pol) discriminate substrates based on the geometry of the active site, specifically the "steric gate" which checks the fit of the incoming nucleotide against the template.[1]

Structural Comparison

-

5-Bromo-dUTP (BrdUTP): The Van der Waals radius of a bromine atom (1.85 Å) is nearly identical to the methyl group of thymidine (2.0 Å). Consequently, most DNA polymerases (e.g., Taq, Klenow, Pol

) cannot effectively distinguish BrdUTP from dTTP. -

5-Ethynyl-dUTP (EdUTP): The ethynyl group (

) is linear and rigid. While it extends further than a methyl group, its linearity allows it to fit into the major groove. However, it lacks the spherical rotation of the methyl/bromo group, creating a higher entropic penalty for binding in the active site. -

5-Ethyl-dUTP: The ethyl group (

) is bulky and flexible. Historical data indicates this flexibility causes greater steric hindrance than both Bromo and Ethynyl groups during the "fingers-closing" conformational change of the polymerase.

Diagram: Polymerase Selection Logic

Caption: Decision logic of DNA polymerase active sites when encountering C5-modified dUTP analogs. BrdUTP mimics dTTP efficiently, while alkyl/alkyne modifications face steric gating.

Enzymatic Incorporation Kinetics

The following data aggregates kinetic parameters from standard Family A (e.g., Taq, Pol I) and Family B polymerases.

Comparative Kinetics Table

| Parameter | dTTP (Control) | 5-Bromo-dUTP | 5-Ethynyl-dUTP | 5-Ethyl-dUTP |

| Relative | 100% | ~95 - 100% | ~85 - 90% | ~72.6%* |

| ~0.4 | ~0.4 - 1.1 | ~2.0 - 5.0 | Higher (Lower Affinity) | |

| Polymerase Preference | Reference | High | Moderate | Low |

| Steric Hindrance | None | Negligible | Low (Linear) | High (Rotational) |

| Detection Method | None | Antibody (Requires Denaturation) | Click Chemistry (Rapid) | N/A (Research Only) |

*Data for 5-ethyl-dUTP derived from Sagi et al. (1977) using E. coli Pol I.

Key Findings

-

BrdUTP is a Kinetic Twin: In competitive assays, BrdUTP is incorporated at rates nearly indistinguishable from dTTP. For Pol

, the -

EdUTP Shows Slight Drag: The ethynyl group introduces a "rigid drag." While Taq polymerase incorporates EdUTP efficiently (approx. 71% relative to TTP in some assays), high-fidelity polymerases (e.g., Pfu, Vent) with tight active site pockets may show reduced incorporation efficiency or stalling ("polymerase choking") [1].

-

5-Ethyl-dUTP is Slower: Historical data demonstrates that the flexible ethyl group reduces the polymerization rate to ~72.6% of dTTP. This confirms that linear modifications (Ethynyl) are better tolerated than branched/flexible alkyls (Ethyl) [2].

Downstream Detection Workflow

The choice between BrdUTP and EdUTP is rarely driven by incorporation rate alone (both are sufficient for PCR/labeling), but by the detection workflow .

Workflow Comparison Diagram

Caption: Comparison of detection workflows. BrdUTP requires a destructive DNA denaturation step to expose the epitope, whereas EdUTP utilizes a bioorthogonal Click reaction on double-stranded DNA.

Critical Analysis

-

BrdUTP: The antibody cannot access the Br-epitope buried inside the DNA helix. Acidic denaturation (2M HCl) or enzymatic digestion is required. This destroys GFP signals, degrades tissue morphology, and prevents concurrent propidium iodide (cell cycle) staining.

-

EdUTP: The alkyne handle projects into the major groove and is accessible in double-stranded DNA. The Click reaction (CuAAC) is small-molecule based, requiring no denaturation . This preserves protein structure (GFP) and tissue morphology [3].

Experimental Protocols

Protocol A: Enzymatic Labeling via PCR (In Vitro)

Objective: Incorporate EdUTP or BrdUTP into a DNA probe using Taq Polymerase.

Reagents:

-

10x Taq Buffer (Mg-free)

- (25 mM)

-

dNTP Mix (Standard): 5 mM dATP, dCTP, dGTP

-

Modified dNTP: 5 mM EdUTP OR 5 mM BrdUTP

-

Template DNA (10 ng)

-

Primers (10

M)

Procedure:

-

Mix Preparation: Prepare a 50

L reaction.-

Note: For BrdUTP, use a 1:1 ratio with dTTP if long amplicons (>1kb) are required to prevent secondary structure inhibition. For EdUTP, use 100% substitution for short probes (<500bp) or 1:3 (EdUTP:dTTP) for long probes.

-

-

Cycling:

-

95°C for 3 min (Initial Denaturation)

-

30 Cycles:

-

95°C for 30s

- °C for 30s

-

72°C for 1 min/kb (Increase extension time by 20% for EdUTP to account for slower kinetics).

-

-

72°C for 5 min.

-

-

Validation: Run 5

L on a 1% agarose gel.-

Result: BrdUTP bands will migrate identically to control DNA. EdUTP bands may migrate slightly slower due to the molecular weight of the ethynyl group.

-

Protocol B: TdT 3'-End Labeling (TUNEL Assay)

Objective: Label DNA strand breaks (Apoptosis).

-

Incubation: Incubate fixed cells/DNA with Terminal Deoxynucleotidyl Transferase (TdT) and EdUTP (or BrdUTP) for 60 min at 37°C.

-

Insight: TdT accepts EdUTP more readily than some template-dependent polymerases because it does not require base-pairing fidelity.

-

-

Detection:

-

EdUTP: Wash

Add Click Cocktail (Tris buffer, -

BrdUTP: Wash

Incubate with DNase I or HCl (20 min)

-

References

-

Baseclick GmbH. (n.d.). 5-Ethynyl-dUTP (5-EdUTP) Product Guide. Retrieved from

-

Sagi, J., Szabolcs, A., & Ötvös, L. (1977). Modified polynucleotides. I. Investigation of the enzymatic polymerization of 5-alkyl-dUTP-s. Biochimica et Biophysica Acta (BBA)-Nucleic Acids and Protein Synthesis, 479(1), 32-40.

-

Salic, A., & Mitchison, T. J. (2008).[3][4][5] A chemical method for fast and sensitive detection of DNA synthesis in vivo.[3][4][5][6] Proceedings of the National Academy of Sciences, 105(7), 2415-2420.[3][6] [7]

-

Lansman, R. A., & Clayton, D. A. (1975).[2] Selective nicking of mammalian mitochondrial DNA in vivo: photosensitization by incorporation of 5-bromodeoxyuridine.[2] Journal of Molecular Biology, 99(4), 761-776.[2]

-

Gratzner, H. G. (1982). Monoclonal antibody to 5-bromo- and 5-iododeoxyuridine: A new reagent for detection of DNA replication.[6] Science, 218(4571), 474-475.

Sources

- 1. A sensor complements the steric gate when DNA polymerase ϵ discriminates ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and characterization of porcine liver DNA polymerase gamma: utilization of dUTP and dTTP during in vitro DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chemical method for fast and sensitive detection of DNA synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. salic.med.harvard.edu [salic.med.harvard.edu]

- 6. pnas.org [pnas.org]

- 7. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Sequencing Validation of Ethyl-Modified DNA Libraries

Introduction: The Critical Need for Validating Ethyl-DNA Adducts

In the fields of toxicology, pharmacology, and cancer research, understanding the impact of alkylating agents on DNA is paramount. Ethylating agents, found in environmental pollutants, certain chemotherapeutics, and industrial chemicals, can form ethyl-adducts on DNA bases. These modifications, if not repaired, can be mutagenic and carcinogenic. Consequently, accurately detecting and mapping these ethyl modifications at single-nucleotide resolution is crucial for assessing genotoxicity, understanding disease mechanisms, and developing safer drugs.

However, the detection of non-standard bases like ethyl-adducts presents a significant challenge for conventional sequencing technologies. The preparation of sequencing libraries from DNA containing such modifications can introduce biases, and the sequencing process itself may not faithfully represent the modified state. Therefore, rigorous validation of sequencing data is not just a quality control step; it is a fundamental requirement for generating trustworthy and reproducible results.

Pillar 1: Direct Detection via Single-Molecule Sequencing

The advent of third-generation sequencing, particularly Oxford Nanopore Technology (ONT), has revolutionized the study of DNA modifications.[4][5] Unlike previous methods that rely on chemical or enzymatic conversions, nanopore sequencing directly "reads" native DNA strands, offering the potential to identify modifications by their unique electrical signatures.

The Mechanism of Nanopore-Based Adduct Detection

As a single strand of DNA is ratcheted through a protein nanopore, it produces a characteristic disruption in an ionic current.[5][6] Standard bases (A, C, G, T) have well-defined current signals. The presence of a larger ethyl group on a base causes a distinct, more pronounced disruption in this current, which can be detected by specialized basecalling algorithms trained to recognize these signatures.[6]

Experimental Protocol: Nanopore Sequencing of an Ethyl-Modified Library

This protocol outlines the process using a synthetically generated control library containing a known density and position of N2-ethyl-dG adducts.

1. Library Preparation (Ligation Sequencing Kit V14, Oxford Nanopore)

-

Rationale: The choice of a ligation-based kit avoids PCR amplification, which can be inhibited by DNA adducts and would erase the native modification information.[7][8]

-

Input: Start with 1-2 µg of high-molecular-weight DNA containing ethyl modifications.

-

End-Repair & dA-Tailing: Repair any DNA breaks and add a 3' dA-tail. This is a standard step to prepare the DNA for adapter ligation.

-

Adapter Ligation: Ligate sequencing adapters directly to the prepared DNA fragments. These adapters are crucial for guiding the DNA to the nanopore.

-

Bead-Based Cleanup: Use magnetic beads to purify the library, removing excess adapters and short fragments that could otherwise clog the flow cell pores.

2. Sequencing Run

-

Flow Cell Priming: Prepare a PromethION R10.4.1 flow cell according to the manufacturer's protocol.

-

Library Loading: Load the prepared and quantified library onto the primed flow cell.

-

Data Acquisition: Initiate the sequencing run using the MinKNOW software. Monitor the run in real-time for pore activity and data yield.

3. Bioinformatic Analysis

-

Basecalling: Use the Dorado basecaller with a modification-aware model. These models utilize machine learning to simultaneously call the standard base sequence and identify deviations indicative of modifications.

-

Alignment: Align the resulting FASTQ files to the appropriate reference genome using a long-read aligner like minimap2.

-

Modification Calling: Employ tools like modkit to process the modification data embedded in the BAM files, generating per-site modification frequencies and confidence scores.[9]

Pillar 2: Orthogonal Validation with Mass Spectrometry

While direct sequencing provides invaluable positional information, it offers relative quantification and relies on inferential models. To achieve absolute certainty and quantification, an orthogonal method is required. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the structural verification and absolute quantification of DNA adducts.[10][11]

The Principle of Isotope Dilution Mass Spectrometry

This technique provides highly accurate quantification by comparing the signal of the naturally occurring "light" adduct from the experimental sample with a known quantity of a "heavy," stable isotope-labeled internal standard, which is spiked into the sample before analysis.[11] This internal standard behaves identically during sample preparation and ionization but is distinguishable by the mass spectrometer, correcting for any sample loss or matrix effects.

Experimental Protocol: LC-MS/MS Quantification of Ethyl-Adducts

1. Sample Preparation

-

Quantification: Accurately determine the concentration of the input DNA sample using a fluorometric method (e.g., Qubit).

-

Internal Standard Spiking: Add a precise amount of a stable isotope-labeled ethyl-adduct standard (e.g., [¹³C₅]-N2-ethyl-dG) to the DNA sample.

-

Enzymatic Digestion: Digest the DNA down to individual nucleosides using a cocktail of enzymes such as nuclease P1, phosphodiesterase, and alkaline phosphatase.[12] This is critical to release the modified nucleosides for analysis.

-

Solid-Phase Extraction (SPE): Purify the digested sample to remove enzymes and other interfering matrix components, enriching for the nucleosides.[10]

2. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the purified sample onto a High-Performance Liquid Chromatography (HPLC) system. The nucleosides are separated based on their physicochemical properties, which is essential for resolving the adduct of interest from the vastly more abundant unmodified nucleosides.[11]

-

Mass Spectrometry Detection: The separated eluent is introduced into a triple quadrupole mass spectrometer. The instrument is set to Selected Reaction Monitoring (SRM) mode.

-